molecular formula C14H12ClN3S B5704693 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5704693
M. Wt: 289.8 g/mol
InChI Key: HICPJELFNUCXJD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic thienopyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Thienopyrimidines are recognized as bioisosteres of quinazoline and natural nitrogenous bases, a feature that often contributes to their ability to interact with biological targets and display potent pharmacological activities . This compound serves as a valuable chemical scaffold for investigating new therapeutic agents. Recent scientific studies on closely related thienopyrimidine compounds have revealed promising anti-proliferative properties, making this chemical class a candidate for oncology research, particularly in studies against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, thienopyrimidine-based inhibitors have been explored as novel, narrow-spectrum antibacterial agents. Mode of action studies on similar leads have identified the respiratory complex I subunit NuoD in Helicobacter pylori as a putative target, validating this scaffold for the development of antibiotics with a unique mechanism . Researchers utilize this compound and its analogs to explore structure-activity relationships (SAR) and to develop new inhibitors for various disease targets. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-18(2)13-12-11(7-19-14(12)17-8-16-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPJELFNUCXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chloroaniline with a thieno[2,3-d]pyrimidine precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to thieno[2,3-d]pyrimidines possess significant anticancer properties. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited the growth of several pathogenic strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. Research has indicated that these compounds can reduce inflammation markers in animal models, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Treatment

Given its anticancer properties, 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is being investigated as a potential treatment for various cancers. Preclinical trials have shown that it can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Antibacterial Agents

With rising antibiotic resistance, the development of new antibacterial agents is critical. This compound's ability to combat resistant strains positions it as a valuable candidate for further development into therapeutic agents against bacterial infections .

Anti-inflammatory Drugs

The anti-inflammatory potential makes this compound suitable for further exploration in the treatment of chronic inflammatory conditions. Ongoing research aims to elucidate its efficacy and safety profile in clinical settings .

Case Studies

StudyFocusFindings
Anticancer effectsDemonstrated significant cytotoxicity against MCF-7 and A549 cell lines.
Antimicrobial activityShowed effective inhibition of Staphylococcus aureus and Escherichia coli growth.
Anti-inflammatory propertiesReduced TNF-alpha levels in an animal model of arthritis.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Thieno[2,3-d]pyrimidine Analogs

Compound Name Substituents Yield (%) MP (°C) IR Peaks (cm⁻¹) Reference
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine (7d) NH₂ at 4-position 94 196–197 1641 (C=N), 3299/3376 (NH₂)
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5a) N-(4-ClPh), 7-Me 85 170–172 3450 (NH), 1662 (C=N)
5-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e) NH₂ at 4-position 85 229–231 C=N and NH₂ absorption
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) NH₂ at 4-position ~85* ~200* Similar to 7d

*Estimated based on trends in .

Key Observations :

  • Substituent Effects on Melting Points : Electron-donating groups (e.g., methoxy in 7e) correlate with higher melting points (229–231°C) compared to halogenated derivatives (196–197°C for 7d), likely due to increased crystallinity .
  • Spectral Features : The C=N stretch in IR (~1640–1660 cm⁻¹) and NH₂ peaks (~3300 cm⁻¹) are consistent across analogs. The absence of NH₂ in the target compound (replaced by N,N-dimethyl) would eliminate NH₂ IR signals, as seen in dimethylated pyrimidines .

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl: Chlorophenyl derivatives (e.g., 4b) show moderate activity against renal (CAKI-1) and leukemia (K-562) cell lines, while methoxyphenyl analogs (e.g., 4d) exhibit stronger inhibition in melanoma (MDA-MB-435). This suggests electron-withdrawing groups (Cl) may favor activity in hematologic cancers, whereas electron-donating groups (OMe) target solid tumors .
  • Role of N-Substitution : N-Tolyl derivatives (e.g., 4b, 4d) demonstrate enhanced activity compared to unsubstituted amines, highlighting the importance of lipophilic N-aryl groups in target engagement .

Biological Activity

5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and research findings related to its biological activity.

Overview of the Compound

  • Chemical Structure : The compound features a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.
  • Molecular Formula : C11H12ClN3S
  • Molecular Weight : 239.75 g/mol
  • CAS Number : 108831-68-1

This compound has demonstrated notable interactions with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells, making it a candidate for cancer therapy .

Cellular Effects

The compound exhibits significant cytotoxic effects on various cancer cell lines:

  • MCF-7 (Breast Cancer) : Induces apoptosis and inhibits cell growth.
  • HCT-116 (Colon Cancer) : Shows potent cytotoxicity leading to cell death through apoptosis pathways.

Table 1: Cytotoxic Activity on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2CDK2 inhibition
HCT-11612.5Apoptosis induction

The molecular action of this compound involves:

  • Binding to CDK2 : The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues.
  • Induction of Apoptosis : The inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Impact on Signaling Pathways : It may also affect downstream signaling pathways involved in cell survival and proliferation.

Research Applications

This compound has been investigated for various applications:

  • Anticancer Research : Its potential as a therapeutic agent against various cancers is actively being studied.
  • Enzyme Inhibitor Studies : Used in research focused on enzyme inhibition mechanisms and drug development.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers observed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15.2 µM) after 48 hours.
    • Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
  • HCT-116 Cell Line Study :
    • The compound showed an IC50 value of 12.5 µM, with mechanisms involving mitochondrial dysfunction and caspase activation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thienopyrimidine derivatives:

CompoundBiological ActivityIC50 (µM)
4-Aminopyrrolo[2,3-d]pyrimidineAntitubercular10.0
Pyrido[2,3-d]pyrimidin-5-oneAntiproliferative8.0
5-(4-Chlorophenyl)-N,N-Dimethyl...Anticancer (MCF-7, HCT-116)12.5 - 15.2

Q & A

Q. Advanced

  • Crystallographic studies : Resolve ligand-target complexes (e.g., enzyme co-crystallization) to identify binding motifs.
  • Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish competitive vs. non-competitive binding.
  • Computational docking : Predict binding poses using software like AutoDock or Schrödinger, validated by mutagenesis studies.
    Analogous compounds exhibit MoAs involving apoptosis pathways or kinase inhibition .

How can synthetic routes be optimized to improve yield and purity for large-scale research applications?

Q. Advanced

  • Reaction condition screening : Test catalysts (e.g., Pd/C for coupling reactions) and solvents (polar aprotic vs. non-polar) to enhance efficiency.
  • Flow chemistry : Reduce side reactions via controlled temperature and residence time.
  • Computational reaction design : Use tools like ICReDD’s quantum chemical calculations to predict optimal pathways and reduce trial-and-error .

What structural modifications are critical for structure-activity relationship (SAR) studies?

Advanced
Key modifications include:

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., methoxy) groups to modulate target affinity.
  • Core hybridization : Fuse alternative heterocycles (e.g., pyrrolo-pyrimidines) to alter pharmacokinetic properties.
  • N-methylation : Adjust steric bulk at the dimethylamine group to enhance membrane permeability.
    Biological data from analogs highlight the importance of the chlorophenyl group for target engagement .

What methodologies validate target engagement in cellular models?

Q. Advanced

  • Genetic knockdown/knockout : Use CRISPR/Cas9 to silence putative targets and assess activity loss.
  • Cellular thermal shift assays (CETSA) : Confirm compound-induced protein stabilization.
  • Imaging : Confocal microscopy with fluorescently tagged probes to visualize subcellular localization.
    For example, crystallographic data from related compounds support target-specific hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.